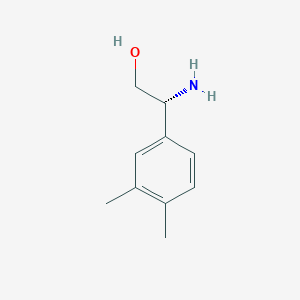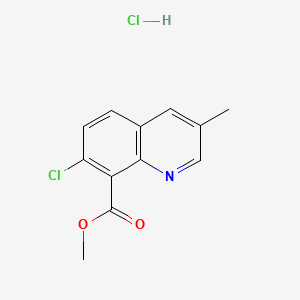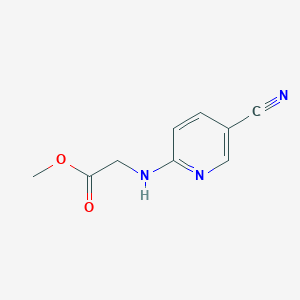
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is a complex organic compound that features a benzofuran ring substituted with a bromine atom and a pyrazole ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole typically involves multiple steps. One common route starts with the preparation of 5-bromo-1-benzofuran-2-carbonyl chloride. This intermediate is then reacted with 1,3-dimethyl-1H-pyrazole under appropriate conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The conditions for these reactions vary but often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a bioactive agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may have applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-benzofuran-2-carbonyl chloride
- 1,3-dimethyl-1H-pyrazole
Uniqueness
5-(5-bromo-1-benzofuran-2-carbonyl)-1,3-dimethyl-1H-pyrazole is unique due to its combined structural features of a brominated benzofuran ring and a dimethyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H11BrN2O2 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-(2,5-dimethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H11BrN2O2/c1-8-5-11(17(2)16-8)14(18)13-7-9-6-10(15)3-4-12(9)19-13/h3-7H,1-2H3 |
InChI Key |
KTTYTARBKSVFEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


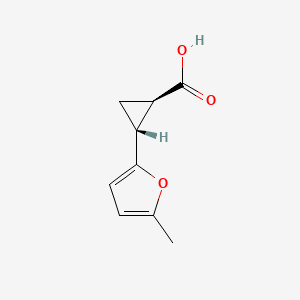
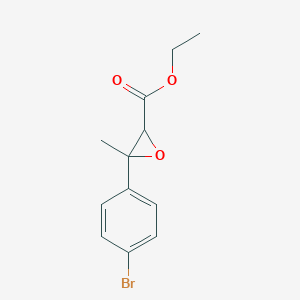
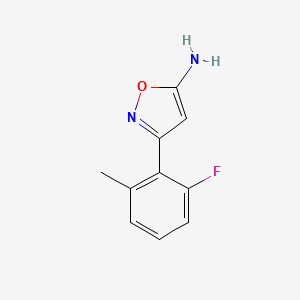
![tert-butyl N-{[1-(2-hydroxyethyl)cyclobutyl]methyl}carbamate](/img/structure/B13575322.png)
![(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13575325.png)
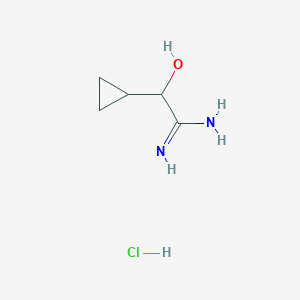

![(6R)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13575352.png)
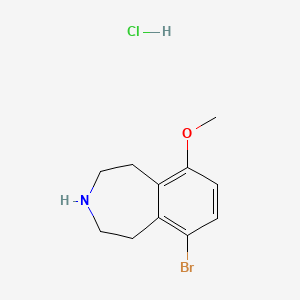
![Methyl (r)-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoate](/img/structure/B13575357.png)

